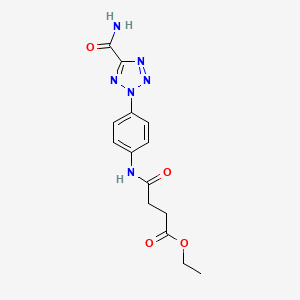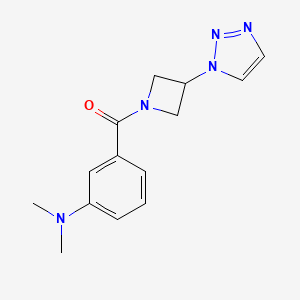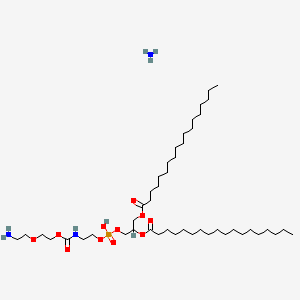
ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is a complex organic compound with a molecular formula of C14H16N6O4. This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals due to their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of hydrazine with a nitrile under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: The biological activity of tetrazole derivatives makes this compound useful in biological research. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicine, tetrazole derivatives are often explored for their therapeutic potential. This compound may be investigated for its potential use in treating various diseases due to its biological activity.
Industry: In the agrochemical industry, tetrazole derivatives are used in the development of new pesticides and herbicides
Mécanisme D'action
The mechanism by which ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological system and the target molecule involved.
Comparaison Avec Des Composés Similaires
Imidazole: Another five-membered heterocyclic compound with biological activity.
Pyrazole: Similar to tetrazole but with two nitrogen atoms in the ring.
Triazole: A seven-membered ring containing three nitrogen atoms.
Uniqueness: Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its specific structure and the presence of the carbamoyl group, which can influence its reactivity and biological activity. This compound may exhibit different properties and applications compared to other tetrazole derivatives.
Propriétés
IUPAC Name |
ethyl 4-[4-(5-carbamoyltetrazol-2-yl)anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4/c1-2-24-12(22)8-7-11(21)16-9-3-5-10(6-4-9)20-18-14(13(15)23)17-19-20/h3-6H,2,7-8H2,1H3,(H2,15,23)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOEQYTOPQCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)


![N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)




![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2889239.png)
